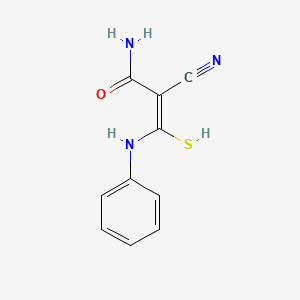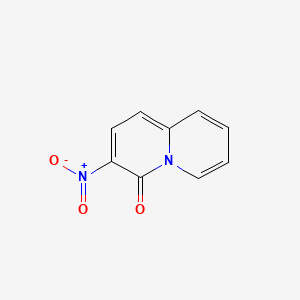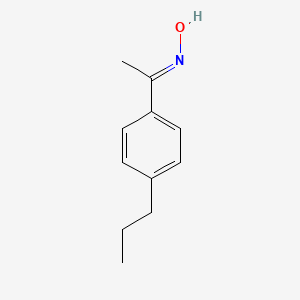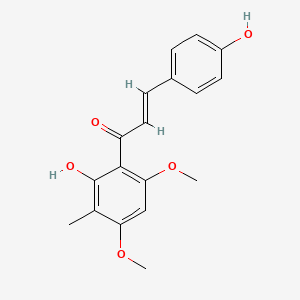
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is a synthetic analog of the naturally occurring vitamin D2. This compound is a deuterated form of 1-alpha,25-Dihydroxy Vitamin D2, where specific hydrogen atoms are replaced with deuterium. This modification is often used to study the pharmacokinetics and metabolic pathways of vitamin D2 due to the stability and traceability of deuterium-labeled compounds.
Métodos De Preparación
The synthesis of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves multiple steps, including the hydroxylation of ergocalciferol (vitamin D2) to form 25-hydroxyergocalciferol, followed by further hydroxylation to produce 1-alpha,25-dihydroxyergocalciferol . Industrial production methods typically involve the use of advanced chromatographic techniques and isotope labeling to ensure the precise incorporation of deuterium atoms .
Análisis De Reacciones Químicas
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Specific hydrogen atoms can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Studied for its role in calcium homeostasis and immune function.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoporosis and vitamin D deficiency.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Mecanismo De Acción
The mechanism of action of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound influences the transcription of genes involved in calcium and phosphate metabolism, immune response, and cellular differentiation .
Comparación Con Compuestos Similares
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is compared with other similar compounds such as:
1-alpha,25-Dihydroxy Vitamin D3:
25-Hydroxy Vitamin D2: A precursor to 1-alpha,25-Dihydroxy Vitamin D2, used to assess vitamin D status in the body.
1-alpha,25-Dihydroxy Vitamin D3-26,26,26,27,27,27-d6: A deuterated form of 1-alpha,25-Dihydroxy Vitamin D3, used for similar research purposes.
The uniqueness of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies.
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
437.7 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5,6-bis(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2D3,4D3,5D3 |
Clave InChI |
ZGLHBRQAEXKACO-COLLQXORSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
SMILES canónico |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)

![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)
![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)


![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
![L-Serinamide, 1-[(phenylmethoxy)carbonyl]-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosyl-N-2-naphthalenyl-(9CI)](/img/structure/B12326607.png)
![2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B12326608.png)


![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)

